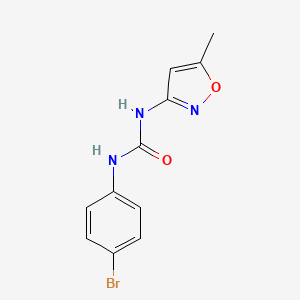

1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

CAS No.: 55807-86-8

Cat. No.: VC10661084

Molecular Formula: C11H10BrN3O2

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55807-86-8 |

|---|---|

| Molecular Formula | C11H10BrN3O2 |

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |

| Standard InChI | InChI=1S/C11H10BrN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |

| Standard InChI Key | WPQDSRCLEASHHU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol. Its IUPAC name, 1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea, reflects its substitution pattern: a bromine atom at the para position of the phenyl group and a methyl group at the 5-position of the oxazole ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 55807-86-8 | |

| SMILES | CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br | |

| InChIKey | WPQDSRCLEASHHU-UHFFFAOYSA-N | |

| PubChem CID | 6466844 |

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound’s electronic properties, while the urea moiety (-NH-C(=O)-NH-) enables hydrogen bonding interactions critical for biological targeting .

Synthesis and Structural Analogues

Synthetic routes for analogous urea-oxazole derivatives typically involve condensation reactions between isocyanates and amines or stepwise assembly of the oxazole ring. For example:

-

Oxazole Formation: Cyclization of propargyl amines with nitriles or via the Robinson-Gabriel synthesis using α-acylamino ketones.

-

Urea Coupling: Reaction of 4-bromophenyl isocyanate with 3-amino-5-methyl-1,2-oxazole under anhydrous conditions .

A patent detailing IL-8 receptor antagonists describes similar bromophenyl-urea derivatives synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling . For instance, 1-(2-bromophenyl)-3-(3-chloro-2-hydroxyphenyl)urea (PubChem CID: 118715830) shares structural motifs with the target compound, highlighting the prevalence of halogenated aryl groups in medicinal chemistry .

Physicochemical Properties

While experimental data for the target compound is sparse, physicochemical parameters can be extrapolated from analogues:

The bromine atom increases molecular weight and lipophilicity (LogP), enhancing membrane permeability but potentially reducing aqueous solubility . The urea group’s hydrogen-bonding capacity (~90 Ų PSA) suggests moderate polar surface area, aligning with orally bioavailable drug candidates .

Biological Activities and Mechanisms

Though direct pharmacological data for 1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unavailable, its components are associated with the following activities:

Kinase Inhibition

Oxazole rings are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine motif. For example, imatinib’s pyridine ring engages in similar π-π stacking . The urea moiety may further stabilize interactions with kinase hinge regions via hydrogen bonding .

Antimicrobial Effects

Halogenated aryl ureas exhibit antibacterial and antifungal properties. The bromine atom’s electronegativity disrupts microbial cell membranes, while the oxazole ring interferes with nucleic acid synthesis .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume